molecular formula C22H24N4OS B11200617 [4-(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone

[4-(2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone

Cat. No.: B11200617
M. Wt: 392.5 g/mol
InChI Key: QCMPODRMMYTDJA-UHFFFAOYSA-N
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Description

[4-(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with a piperazine and phenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the piperazine and phenyl methanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, [4-(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of [4-(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone include other benzothieno pyrimidine derivatives and piperazine-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets [4-(2-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)piperazino](phenyl)methanone apart is its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H24N4OS

Molecular Weight

392.5 g/mol

IUPAC Name

[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C22H24N4OS/c1-15-23-20(19-17-9-5-6-10-18(17)28-21(19)24-15)25-11-13-26(14-12-25)22(27)16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-14H2,1H3

InChI Key

QCMPODRMMYTDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)N4CCN(CC4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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